6-fluoro-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine
Description
6-fluoro-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a benzoxazole core, which is known for its biological activity and versatility in drug design.
Properties
Molecular Formula |
C16H16FN5O |
|---|---|
Molecular Weight |
313.33 g/mol |
IUPAC Name |
6-fluoro-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C16H16FN5O/c1-10-3-6-15(20-19-10)22-8-12(9-22)21(2)16-18-13-5-4-11(17)7-14(13)23-16/h3-7,12H,8-9H2,1-2H3 |
InChI Key |
UHJXFUVOKCJLQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1)N2CC(C2)N(C)C3=NC4=C(O3)C=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Benzoxazole Core: This can be achieved by cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.
Introduction of the Fluoro Group: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Azetidine Ring Formation: The azetidine ring can be synthesized via cyclization reactions involving suitable amine and halide precursors.
Coupling with Pyridazine Derivative: The final step involves coupling the azetidine intermediate with a 6-methylpyridazine derivative under conditions such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic substitution reactions can be performed using reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: mCPBA in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol at 0°C to room temperature.
Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3) in acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for developing new drugs targeting various diseases, including cancer and neurological disorders.
Biological Studies: The compound’s biological activity can be studied to understand its interactions with different biological targets.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-fluoro-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to therapeutic effects. For example, it could inhibit a particular enzyme involved in disease progression, thereby exerting its medicinal effects.
Comparison with Similar Compounds
Similar Compounds
6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: Known for its antibacterial activity.
N-(8-amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide: Used in organic synthesis and as an intermediate in pharmaceutical production.
Uniqueness
6-fluoro-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine is unique due to its specific structural features, such as the combination of a benzoxazole core with an azetidine ring and a pyridazine moiety. This unique structure may confer distinct biological activities and pharmacological properties, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
